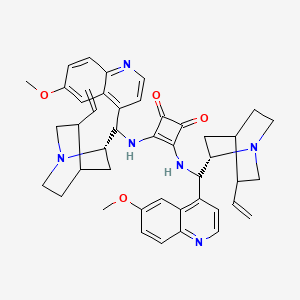![molecular formula C17H12BrN B14763847 2-(5-Bromo[1,1'-diphenyl]-3-yl)-pyridine](/img/structure/B14763847.png)
2-(5-Bromo[1,1'-diphenyl]-3-yl)-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromo[1,1’-diphenyl]-3-yl)-pyridine is an organic compound that features a pyridine ring substituted with a brominated diphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo[1,1’-diphenyl]-3-yl)-pyridine typically involves the bromination of a diphenyl precursor followed by coupling with a pyridine derivative. One common method involves the use of dibrominated amino silica gel as a brominating reagent, with iron trifluoromethanesulfonate as a catalyst and halogenated hydrocarbon as a solvent . This method is efficient and environmentally friendly, with high yields and purity.
Industrial Production Methods
For industrial production, the process is scaled up to ensure high yield and purity while maintaining cost-effectiveness. The use of recyclable reagents and catalysts, as well as optimized reaction conditions, are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromo[1,1’-diphenyl]-3-yl)-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
2-(5-Bromo[1,1’-diphenyl]-3-yl)-pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials
Wirkmechanismus
The mechanism by which 2-(5-Bromo[1,1’-diphenyl]-3-yl)-pyridine exerts its effects depends on its interaction with molecular targets. It can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromobiphenyl: Shares a similar brominated diphenyl structure but lacks the pyridine ring.
5-Bromo-2-chlorobenzoic acid: Another brominated aromatic compound with different functional groups.
Uniqueness
2-(5-Bromo[1,1’-diphenyl]-3-yl)-pyridine is unique due to the combination of a brominated diphenyl group with a pyridine ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C17H12BrN |
|---|---|
Molekulargewicht |
310.2 g/mol |
IUPAC-Name |
2-(3-bromo-5-phenylphenyl)pyridine |
InChI |
InChI=1S/C17H12BrN/c18-16-11-14(13-6-2-1-3-7-13)10-15(12-16)17-8-4-5-9-19-17/h1-12H |
InChI-Schlüssel |
HUVQTLODBDFDCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


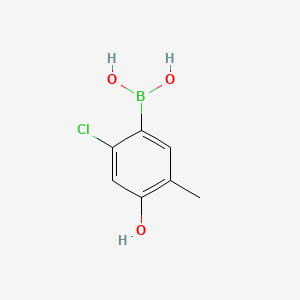
![(R)-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14763779.png)
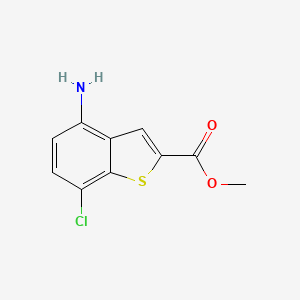
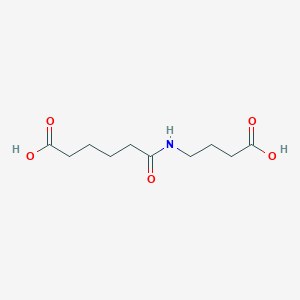
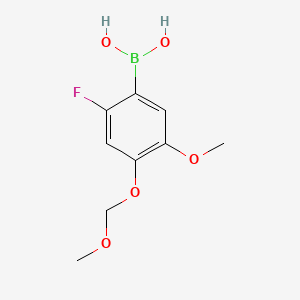
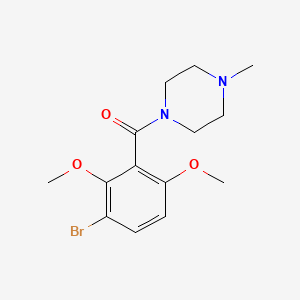

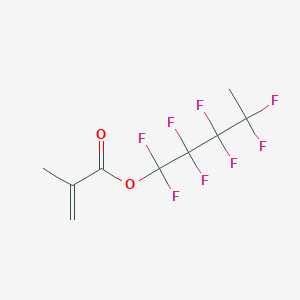
![Benzo[3,4]cyclohepta[1,2-d]imidazole](/img/structure/B14763814.png)

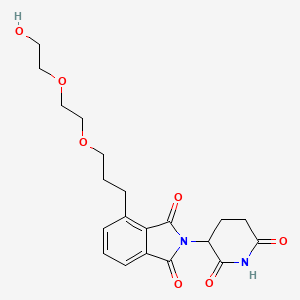
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-](/img/structure/B14763829.png)
![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14763837.png)
